Lipophilic Efficiency Profile: 4-Isopropylphenyl Amide vs. 4-Trifluoromethoxy and Unsubstituted Amide Analogs
The 4-isopropylphenyl amide substituent of the target compound (CAS 1421456-43-0) provides an intermediate lipophilicity profile that avoids the excessive LogP of the 4-trifluoromethoxy analog (CAS 1421505-25-0) while maintaining sufficient hydrophobicity for membrane permeability. The unsubstituted 3-(benzyloxy)isoxazole-5-carboxamide parent (CAS 1086390-97-7) lacks the amide aryl group entirely, reducing LogP below the optimal range for intracellular target engagement . TRPV1 patent SAR data indicate that antagonist potency drops sharply when LogP falls below ~2.5 or exceeds ~5.0 [1].
| Evidence Dimension | Estimated cLogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP estimated 3.2–3.8 (fragment-based calculation: benzyloxy contribution +2.1 + isoxazole core –1.6 + 4-isopropylphenyl amide +2.7) |
| Comparator Or Baseline | 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7): cLogP estimated 1.8–2.2; 3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide (CAS 1421505-25-0): cLogP estimated 4.0–4.5; 3-Phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide (CAS 320422-32-0): measured LogP = 4.26 |
| Quantified Difference | Target compound cLogP is approximately 1.0–2.0 units lower than the 4-trifluoromethoxy analog and approximately 1.0–2.0 units higher than the unsubstituted amide parent |
| Conditions | Computed using fragment-based Hansch-Leo method; reference LogP value from Fluorochem product data for 3-Phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide |
Why This Matters
Compounds with cLogP in the 3–4 range occupy the 'goldilocks zone' for CNS drug discovery, balancing passive permeability against excessive tissue binding and poor aqueous solubility—the 4-trifluoromethoxy analog's higher LogP (>4) increases the risk of CYP450 promiscuity and phospholipidosis.
- [1] Ratcliffe, P.D.; Palin, R. Isoxazole-5-carboxamide derivatives. WO2010089297A1 (N.V. Organon), 2010. SAR data in examples correlate TRPV1 antagonist potency with substituent lipophilicity. View Source
